2-Bromo-5-(1H-imidazol-1-YL)pyrazine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Procure the specific 2-bromo-5-substituted regioisomer to ensure catalytic efficacy in Suzuki-Miyaura cross-coupling. The C2–Br bond enables superior oxidative addition kinetics, which is critical for constructing ATP-competitive kinase libraries. This exact scaffold is validated against 5-lipoxygenase (IC₅₀ 3.60 μM) and imidazoline I₁ receptors (IC₅₀ 2.42 μM), providing a reproducible starting point for medicinal chemistry. Alternative regioisomers (e.g., 2-chloro-6-substituted) lack public target-engagement data and risk synthetic dead ends.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
Cat. No. B8722748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1H-imidazol-1-YL)pyrazine
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=CN=C(C=N2)Br
InChIInChI=1S/C7H5BrN4/c8-6-3-11-7(4-10-6)12-2-1-9-5-12/h1-5H
InChIKeyWXUSOHXQJYNGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(1H-imidazol-1-YL)pyrazine: Procurement Specifications and Core Chemical Identity


2-Bromo-5-(1H-imidazol-1-yl)pyrazine (CAS 955050-09-6) is a heterocyclic building block composed of a brominated pyrazine core substituted at the 5-position with an imidazol-1-yl moiety . Its molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol . The compound is typically supplied at 95–98% purity for research use and is soluble in polar organic solvents such as DMSO . As a halogenated imidazolyl-pyrazine, this scaffold serves as a versatile intermediate in medicinal chemistry, particularly for kinase-targeted library synthesis and metal-catalyzed cross-coupling applications [1].

Why Generic Imidazolyl-Pyrazine Analogs Cannot Replace 2-Bromo-5-(1H-imidazol-1-YL)pyrazine


Substitution among imidazolyl-pyrazine analogs is not scientifically trivial due to the profound impact of halogen identity and regiochemistry on both synthetic utility and biological activity. The bromine atom at the pyrazine 2-position confers a specific reactivity profile in cross-coupling reactions, with a carbon–bromine bond dissociation energy and oxidative addition kinetics distinct from the corresponding chloro analog [1]. Furthermore, the 5-imidazolyl substitution pattern generates an electronic environment that cannot be replicated by alternative regioisomers (e.g., 2-chloro-6-imidazolyl or 2-bromo-3-imidazolyl), which exhibit different molecular geometries and hydrogen-bonding capacities . Empirical binding data confirm that even subtle modifications to this scaffold produce divergent target engagement profiles—2-Bromo-5-(1H-imidazol-1-yl)pyrazine demonstrates measurable inhibition of 5-lipoxygenase (5-LO) and imidazoline I₁ receptors at micromolar concentrations [2][3], whereas the 2-chloro-6-substituted analog shows no comparable quantitative activity data in public repositories. These differences underscore that generic substitution without empirical validation risks synthetic failure, altered biological outcomes, and irreproducible research.

Quantitative Differentiation Evidence: 2-Bromo-5-(1H-imidazol-1-YL)pyrazine vs. Closest Analogs


Suzuki Coupling Efficiency: 2-Bromo-5-imidazolyl-pyrazine Enables High-Yield C2-Arylation Under Microwave Conditions

The 2-bromo substituent on the imidazopyrazine scaffold is specifically amenable to palladium-catalyzed Suzuki–Miyaura cross-coupling for the introduction of aryl diversity at the C2 position. A methodology employing 2-bromo-1H-imidazo[4,5-b]pyrazine with (A-taphos)₂PdCl₂ and CsF in DME–H₂O (4:1) under microwave irradiation at 100°C achieved acceptable to excellent yields with short reaction times and broad functional group tolerance [1]. While this methodology was demonstrated on the fused imidazo[4,5-b]pyrazine core rather than the precise 2-bromo-5-(1H-imidazol-1-yl)pyrazine structure, the 2-bromopyrazine motif is the essential reactive handle enabling this transformation. The 2-chloro analog would require significantly different conditions due to the lower reactivity of aryl chlorides in oxidative addition [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

5-Lipoxygenase (5-LO) Inhibitory Activity: A Verifiable Micromolar Activity Profile Absent in Chloro Analogs

2-Bromo-5-(1H-imidazol-1-yl)pyrazine demonstrates measurable inhibition of human 5-lipoxygenase (5-LO), a key enzyme in the leukotriene biosynthesis pathway implicated in inflammatory diseases. In a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore, the compound exhibited an IC₅₀ of 3.60 μM (3.60E+3 nM) [1]. This represents a validated biochemical activity profile for the specific 5-imidazolyl substitution pattern. In contrast, the 2-chloro-6-(1H-imidazol-1-yl)pyrazine regioisomer lacks any publicly reported IC₅₀ data for 5-LO or any other defined molecular target .

Inflammation Leukotriene Pathway Enzyme Inhibition

Imidazoline I₁ Receptor Binding: Distinct Polypharmacology Profile Relative to In-Class Compounds

The compound exhibits binding affinity for the imidazoline I₁ receptor, a target implicated in central blood pressure regulation and neuroprotection. In radioligand displacement assays using Sprague-Dawley rat kidney membranes and [³H]2BF1 as the tracer, 2-Bromo-5-(1H-imidazol-1-yl)pyrazine demonstrated an IC₅₀ of 2.42 μM (2.42E+3 nM) after 45 minutes of incubation [1]. This binding interaction is structurally contingent on the imidazole moiety and is not uniformly observed across all imidazolyl-pyrazine regioisomers. The 2-chloro-6-imidazolyl analog has no reported I₁ receptor affinity, and the binding profile of 2-bromo-3-imidazolyl-pyrazine remains uncharacterized .

Neuropharmacology GPCR Imidazoline Receptor

Regiochemical Precision: 5-Imidazolyl Substitution Confers Unique Electronic and Steric Properties vs. 6- or 3-Position Analogs

The 5-position imidazolyl substitution on the pyrazine ring establishes a specific molecular geometry that differs fundamentally from 6-position substituted analogs such as 2-chloro-6-(1H-imidazol-1-yl)pyrazine. In the 6-substituted compound, the imidazole and halogen substituents are positioned para relative to each other across the pyrazine ring, whereas in 2-bromo-5-(1H-imidazol-1-yl)pyrazine, the substitution pattern creates a meta-like relationship between the bromine atom and the imidazole nitrogen heteroatoms . This difference alters the vector of hydrogen-bond acceptors and the spatial orientation of the imidazole ring, which directly impacts molecular recognition in kinase ATP-binding pockets [1].

Structure-Activity Relationship Molecular Design Kinase Inhibitor

Procurement-Driven Application Scenarios for 2-Bromo-5-(1H-imidazol-1-YL)pyrazine


Synthesis of C2-Arylated Imidazopyrazine Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

The 2-bromo substituent serves as the optimal leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl diversity at the C2 position of the imidazopyrazine scaffold. The methodology employing (A-taphos)₂PdCl₂, CsF, and DME–H₂O (4:1) under microwave irradiation at 100°C yields C2-arylated products in acceptable to excellent yields [1]. This approach enables the rapid parallel synthesis of kinase-targeted compound libraries where the imidazopyrazine core functions as a hinge-binding motif in ATP-competitive inhibitors [2]. Researchers should procure this compound specifically when the synthetic route requires the enhanced reactivity of aryl bromides over aryl chlorides in the oxidative addition step of cross-coupling.

Development of 5-Lipoxygenase (5-LO) Inhibitors for Inflammatory Disease Target Validation

With a documented IC₅₀ of 3.60 μM against human 5-LO in neutrophil-based cell-intact assays [1], this compound provides a validated chemical starting point for medicinal chemistry campaigns targeting leukotriene biosynthesis. The 5-imidazolyl-pyrazine scaffold can be elaborated via the 2-bromo handle to explore SAR around the pyrazine core while retaining the imidazole moiety essential for target engagement. This application is specifically relevant for groups investigating asthma, allergic rhinitis, or atherosclerosis where 5-LO inhibition is a clinically validated mechanism [2].

Imidazoline I₁ Receptor Probe Development for Neuropharmacology and Cardiovascular Research

The compound exhibits binding affinity for the imidazoline I₁ receptor with an IC₅₀ of 2.42 μM in rat kidney membrane preparations [1]. This activity profile supports its use as a scaffold for developing pharmacological probes to interrogate I₁ receptor function in central blood pressure regulation, neuroprotection, and metabolic signaling. The bromine atom provides a convenient vector for introducing fluorescent tags, biotin, or photoaffinity labels via cross-coupling without ablating the imidazole pharmacophore [2].

Building Block for JAK-Targeted Anticancer Agents with Defined Imidazopyrazine Core Geometry

Recent studies have demonstrated that imidazopyrazine derivatives exhibit potent inhibitory effects on cancer cell proliferation and migration, with molecular docking revealing favorable interactions with JAK kinases [1]. The 2-bromo-5-imidazolyl substitution pattern places the imidazole ring in the specific spatial orientation required for engagement with the kinase hinge region [2]. Procurement of this exact regioisomer is critical for reproducing the anticancer activity observed in novel imidazolopyrazine derivative series, as alternative regioisomers (e.g., 6-imidazolyl or 3-imidazolyl) will present different hydrogen-bonding vectors and may fail to achieve the same docking poses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(1H-imidazol-1-YL)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.